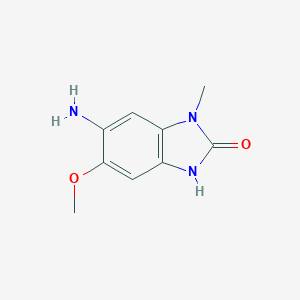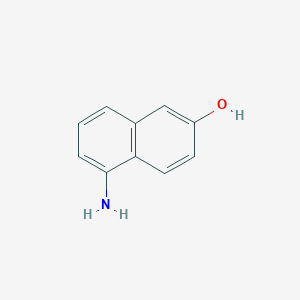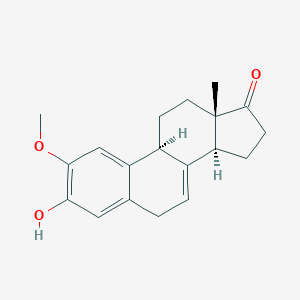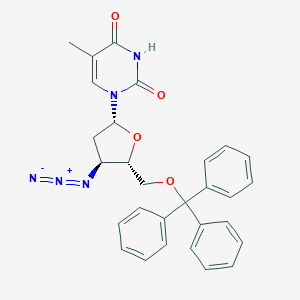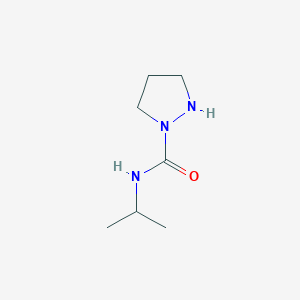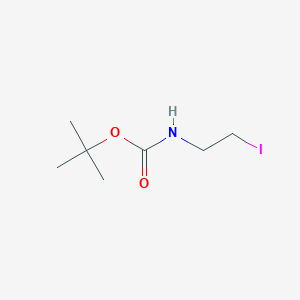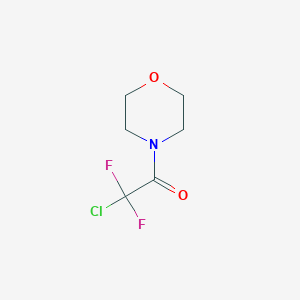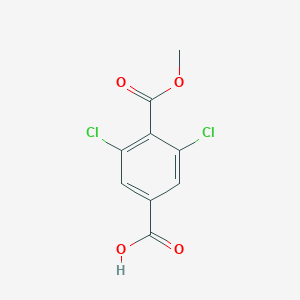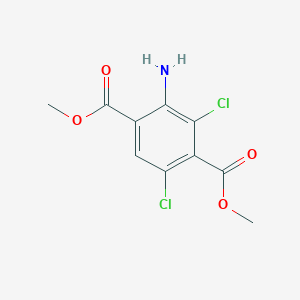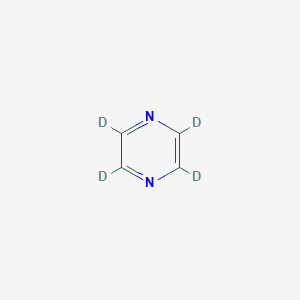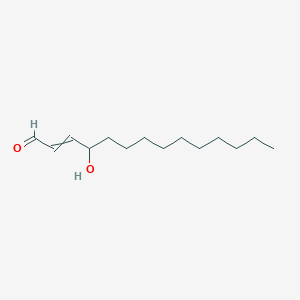![molecular formula C6H4BrN3 B050190 6-Bromopyrazolo[1,5-A]pyrimidine CAS No. 705263-10-1](/img/structure/B50190.png)
6-Bromopyrazolo[1,5-A]pyrimidine
概要
説明
6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . It is slightly soluble in water .
Synthesis Analysis
6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of LDN-212854 . It has been used in the synthesis of various novel disubstituted 2- (alknyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The molecular formula of 6-Bromopyrazolo[1,5-A]pyrimidine is C6H4BrN3 . The InChI Key is VDHTXLUCUNPVLO-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .Physical And Chemical Properties Analysis
6-Bromopyrazolo[1,5-A]pyrimidine appears as crystals or powder or crystalline powder or flakes . It has a melting point of 119.0-128.0°C . It is slightly soluble in water .科学的研究の応用
Fluorophores
- Scientific Field: Chemistry, specifically the study of fluorescent molecules .
- Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs), including 6-Bromopyrazolo[1,5-A]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application: The PPs are synthesized using a simpler and greener methodology, with a relative molecular efficiency (RME) of 40–53% . Their photophysical properties are tunable, which makes them suitable for
Inhibitor of BMP Type I Receptor Kinases
- Scientific Field: Biochemistry .
- Application Summary: 6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
- Methods of Application: The compound is used as a reactant in the synthesis of LDN-212854 . The exact methods of synthesis are proprietary to the manufacturer .
- Results or Outcomes: The resulting compound, LDN-212854, is a potent inhibitor of the BMP type I receptor kinases .
Diversification of Pyrazolo[1,5-a]pyrimidine Scaffold
- Scientific Field: Organic Chemistry .
- Application Summary: 6-Bromopyrazolo[1,5-A]pyrimidine is used for further diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .
- Methods of Application: The compound is used in various synthetic methods to create new derivatives of the pyrazolo[1,5-a]pyrimidine scaffold .
- Results or Outcomes: The resulting compounds have shown promising results, allowing for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .
Fatty Acid-Binding Proteins (FABPs) Inhibitor
- Scientific Field: Biochemistry .
- Application Summary: 6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of inhibitors for fatty acid-binding proteins (FABPs), which have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods of Application: The compound is used as a reactant in the synthesis of FABPs inhibitors . The exact methods of synthesis are proprietary to the manufacturer .
- Results or Outcomes: The resulting compound is a potent inhibitor of the FABPs .
Organic Light-Emitting Devices
- Scientific Field: Materials Science .
- Application Summary: Pyrazolo[1,5-a]pyrimidines, including 6-Bromopyrazolo[1,5-A]pyrimidine, have been identified as strategic compounds for optical applications, including organic light-emitting devices .
- Methods of Application: The compound is used in the synthesis of organic light-emitting devices . The exact methods of synthesis are proprietary to the manufacturer .
- Results or Outcomes: The resulting devices have shown promising results, allowing for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .
Safety And Hazards
将来の方向性
Pyrazolo[1,5-A]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that there is potential for future research and development in this area.
特性
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHTXLUCUNPVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623651 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-A]pyrimidine | |
CAS RN |
705263-10-1 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


